REACTION_CXSMILES
|
FC(F)(F)[C:3]([C:19]1[CH:20]=C2[C:25](=[CH:26][CH:27]=1)[C:24](=O)OC2=O)([C:8]1[CH:9]=C2[C:14](=[CH:15][CH:16]=1)[C:13](=O)OC2=O)C(F)(F)F.[C:32](OC(=O)C)(=O)[CH3:33].C([N:41]([CH2:44][CH3:45])CC)C.C[N:47]1[CH2:51][CH2:50][CH2:49][C:48]1=O>>[CH2:3]([C:8]1[CH:16]=[C:15]([CH2:14][CH3:13])[C:51]([NH2:47])=[C:50]([CH2:49][CH3:48])[CH:9]=1)[C:19]1[CH:20]=[C:45]([CH2:32][CH3:33])[C:44]([NH2:41])=[C:26]([CH2:25][CH3:24])[CH:27]=1
|
Name
|
|
Quantity
|
61.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
60.71 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
67.27 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(F)(F)F)(C=1C=C2C(OC(C2=CC1)=O)=O)C=1C=C2C(OC(C2=CC1)=O)=O)(F)F
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting viscous orange solution was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with rapid stirring at room temperature
|
Type
|
STIRRING
|
Details
|
After stirring for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
precipitated in water
|
Type
|
CUSTOM
|
Details
|
The resulting solid was collected
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
WASH
|
Details
|
washed twice with methanol
|
Type
|
CUSTOM
|
Details
|
to air dry
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solid was further dried in a vacuum oven at 20 inches (0.51 m) mercury and 100° C. for 15 hours and at 245° C. for 4 hours
|
Duration
|
4 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC(=C(N)C(=C1)CC)CC)C1=CC(=C(N)C(=C1)CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
FC(F)(F)[C:3]([C:19]1[CH:20]=C2[C:25](=[CH:26][CH:27]=1)[C:24](=O)OC2=O)([C:8]1[CH:9]=C2[C:14](=[CH:15][CH:16]=1)[C:13](=O)OC2=O)C(F)(F)F.[C:32](OC(=O)C)(=O)[CH3:33].C([N:41]([CH2:44][CH3:45])CC)C.C[N:47]1[CH2:51][CH2:50][CH2:49][C:48]1=O>>[CH2:3]([C:8]1[CH:16]=[C:15]([CH2:14][CH3:13])[C:51]([NH2:47])=[C:50]([CH2:49][CH3:48])[CH:9]=1)[C:19]1[CH:20]=[C:45]([CH2:32][CH3:33])[C:44]([NH2:41])=[C:26]([CH2:25][CH3:24])[CH:27]=1
|
Name
|
|
Quantity
|
61.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
60.71 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
67.27 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(F)(F)F)(C=1C=C2C(OC(C2=CC1)=O)=O)C=1C=C2C(OC(C2=CC1)=O)=O)(F)F
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting viscous orange solution was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with rapid stirring at room temperature
|
Type
|
STIRRING
|
Details
|
After stirring for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
precipitated in water
|
Type
|
CUSTOM
|
Details
|
The resulting solid was collected
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
WASH
|
Details
|
washed twice with methanol
|
Type
|
CUSTOM
|
Details
|
to air dry
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solid was further dried in a vacuum oven at 20 inches (0.51 m) mercury and 100° C. for 15 hours and at 245° C. for 4 hours
|
Duration
|
4 h
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC(=C(N)C(=C1)CC)CC)C1=CC(=C(N)C(=C1)CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |